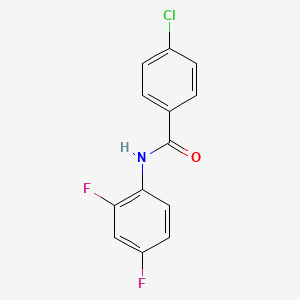

4-chloro-N-(2,4-difluorophenyl)benzamide

Description

4-Chloro-N-(2,4-difluorophenyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with a chlorine atom at the 4-position and a 2,4-difluorophenyl group attached via the amide nitrogen. This article provides a detailed comparison of this compound with structurally similar compounds, focusing on substituent effects, crystallographic data, and biological activities.

Properties

IUPAC Name |

4-chloro-N-(2,4-difluorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF2NO/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(15)7-11(12)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAIUCVDBAEIHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967996 | |

| Record name | 4-Chloro-N-(2,4-difluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331435-74-6, 5336-71-0 | |

| Record name | 4-Chloro-N-(2,4-difluorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331435-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-N-(2,4-difluorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2,4-difluorophenyl)benzamide typically involves the condensation reaction of 4-chlorobenzoyl chloride with 2,4-difluoroaniline. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification steps are optimized for scalability, often involving continuous flow techniques and advanced separation methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2,4-difluorophenyl)benzamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, leading to the formation of different substituted derivatives.

Reduction Reactions: The compound can be reduced under specific conditions to yield corresponding amines or other reduced products.

Oxidation Reactions: Oxidative conditions can lead to the formation of oxidized derivatives, such as nitro or hydroxyl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

The major products formed from these reactions include various substituted benzamides, amines, and oxidized derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Research : Compounds similar to 4-chloro-N-(2,4-difluorophenyl)benzamide have shown promising results in inhibiting cancer cell proliferation. Preliminary studies indicate that this compound may target specific enzymes involved in cancer pathways, potentially leading to the development of new therapeutic agents .

- Antimicrobial Properties : The compound has been investigated for its effectiveness against microbial resistance. Its mechanism may involve binding to bacterial enzymes or disrupting essential cellular processes .

2. Biological Activity

- Enzyme Inhibition : Research indicates that this compound can inhibit key enzymes such as dihydrofolate reductase (DHFR), which plays a critical role in folate metabolism and cancer treatment .

- Mechanistic Insights : Molecular docking simulations suggest that the compound binds effectively to the active sites of target enzymes, indicating a competitive inhibition mechanism .

Case Studies

Several studies have documented the efficacy of this compound:

- In Vitro Studies : A notable study demonstrated that this compound significantly reduced cell viability in various cancer cell lines at concentrations ranging from 10 to 50 µM. The IC50 values indicated selective potency against specific targets .

- Mechanistic Insights : Research using molecular docking simulations revealed effective binding of the compound to target enzyme active sites, suggesting potential for drug development aimed at specific diseases .

Mechanism of Action

The mechanism of action of 4-chloro-N-(2,4-difluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Structural Comparison with Analogues

The target compound belongs to a family of halogenated benzamides where substituent patterns on the benzamide core and the aniline ring dictate molecular interactions and bioactivity. Key analogues include:

Key Observations :

- Halogen positioning : Fluorine at the 2,4-positions on the aniline ring (as in the target compound) is common in receptor-targeting molecules, likely due to optimal hydrogen-bonding geometry .

- Electron-withdrawing vs. lipophilic groups : Chlorine and bromine increase molecular polarity, while alkoxy groups (e.g., butoxy) enhance membrane permeability .

Physicochemical Properties and Crystallography

Crystallographic studies reveal how halogenation patterns influence molecular stacking and hydrogen bonding:

Key Observations :

- Hydrogen bonding : Fluorine’s electronegativity facilitates shorter H-bonding interactions (e.g., 2.08 Å in difluorophenyl derivatives) compared to chlorine (2.12–2.34 Å) .

- Halogen interactions : Chlorine atoms engage in Cl⋯Cl contacts (3.42 Å), stabilizing crystal lattices .

- π-π stacking : Electron-deficient aromatic rings (due to halogens) exhibit tighter stacking (3.65–4.12 Å), influencing solubility and solid-state stability .

Key Observations :

- BRAF inhibition : The pyrrolopyridine-benzamide hybrid in shows strong binding (-13.00 kcal/mol), suggesting that electron-withdrawing groups enhance target affinity.

- Receptor modulation : Alkoxy groups (e.g., butoxy) in VU0-357121 improve CNS penetration for mGlu5 targeting , while sulfonyl groups in GSK3787 enable covalent binding to PPARδ .

Biological Activity

4-Chloro-N-(2,4-difluorophenyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₈H₁₈ClF₂N₃O₂. The compound features a chloro group and a difluorophenyl moiety, which contribute to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been investigated as a potential enzyme inhibitor or receptor modulator , which can lead to various therapeutic effects such as anti-inflammatory and anticancer activities.

Anticancer Properties

Research indicates that benzamide derivatives, including this compound, exhibit significant anticancer activity . These compounds have been shown to inhibit cancer cell proliferation in various studies. For instance, similar compounds have demonstrated IC50 values in the micromolar range against several cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

Benzamides are also recognized for their antimicrobial properties . The presence of halogen substituents in the structure can enhance the antimicrobial efficacy against various pathogens. Preliminary studies suggest that this compound may exhibit promising results in inhibiting bacterial growth .

Case Studies

- In Vitro Studies : In vitro assays have shown that compounds similar to this compound can effectively inhibit tumor cell growth. For example, one study reported an IC50 value of 1.30 μM for a related compound against HepG2 liver cancer cells .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. Inhibitors of HDACs are being explored for their therapeutic potential in cancer treatment .

- Comparative Analysis : A comparative table of similar compounds highlights the unique properties of this compound:

| Compound Name | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | Structure | TBD | Anticancer |

| Benzamide A | Structure | 1.30 | Anticancer |

| Benzamide B | Structure | TBD | Antimicrobial |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.